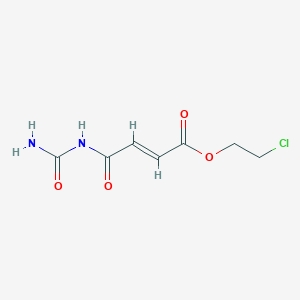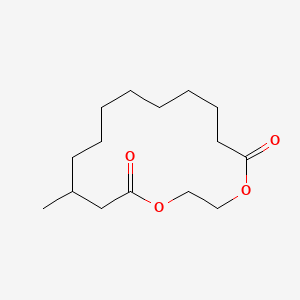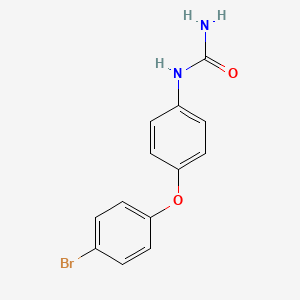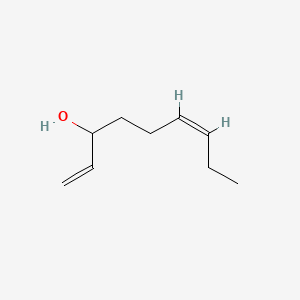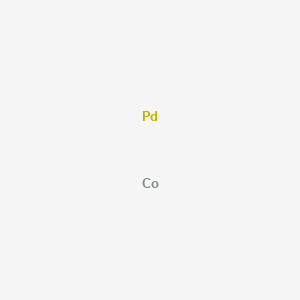
Cobalt;palladium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt;palladium is a compound that combines the unique properties of cobalt and palladium. Cobalt is a transition metal known for its magnetic properties, high melting point, and ability to form various oxidation states. Palladium, another transition metal, is renowned for its catalytic properties, especially in hydrogenation and carbon-carbon bond formation reactions. The combination of these two metals results in a compound with diverse applications in catalysis, electronics, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cobalt;palladium nanoparticles typically involves the reduction of cobalt and palladium salts in the presence of stabilizing agents. One common method is the co-reduction of cobalt(II) nitrate hexahydrate and palladium(II) chloride in an alkaline solution. The reaction is carried out at a controlled temperature, often around 10°C, and the resulting hydroxides are then calcined at higher temperatures to form the desired nanoparticles .
Industrial Production Methods
Industrial production of this compound compounds often involves large-scale chemical reduction processes. These processes are optimized for high yield and purity, using advanced techniques such as chemical vapor deposition and electrochemical methods. The choice of method depends on the desired properties of the final product, such as particle size, morphology, and surface characteristics.
Chemical Reactions Analysis
Types of Reactions
Cobalt;palladium compounds undergo various types of chemical reactions, including:
Oxidation: Both cobalt and palladium can exist in multiple oxidation states, making them susceptible to oxidation reactions.
Reduction: Palladium, in particular, is known for its ability to catalyze reduction reactions, such as hydrogenation.
Substitution: Cobalt and palladium compounds can participate in substitution reactions, where ligands or atoms are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.
Reduction: Hydrogen gas and hydrazine are frequently used reducing agents.
Substitution: Ligands such as phosphines and amines are often used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound compounds can lead to the formation of oxides, while reduction reactions can produce metallic nanoparticles.
Scientific Research Applications
Cobalt;palladium compounds have a wide range of scientific research applications:
Biology: These compounds are explored for their potential in biological applications, such as drug delivery and imaging.
Medicine: this compound nanoparticles are investigated for their use in cancer therapy, particularly in targeted drug delivery and photothermal therapy.
Industry: They are employed in the production of electronic components, sensors, and energy storage devices.
Mechanism of Action
The mechanism of action of cobalt;palladium compounds is primarily based on their catalytic properties. Palladium’s ability to switch between different oxidation states allows it to facilitate various chemical transformations. Cobalt’s magnetic properties and ability to form stable complexes enhance the compound’s overall reactivity. The molecular targets and pathways involved depend on the specific application, such as catalytic cycles in chemical reactions or interaction with biological molecules in medical applications .
Comparison with Similar Compounds
Similar Compounds
Cobalt;platinum: Similar to cobalt;palladium, cobalt;platinum compounds are used in catalysis and electronic applications. platinum is more expensive and less abundant than palladium.
Nickel;palladium: This compound also exhibits excellent catalytic properties, particularly in hydrogenation reactions. Nickel is less expensive than cobalt, making it a cost-effective alternative.
Cobalt;gold: Cobalt;gold compounds are used in biomedical applications due to gold’s biocompatibility and stability. gold is significantly more expensive than palladium.
Uniqueness
This compound compounds are unique due to the combination of cobalt’s magnetic properties and palladium’s catalytic abilities. This combination results in a versatile compound with applications in various fields, from catalysis to medicine. The relatively lower cost of palladium compared to platinum and gold also makes this compound an attractive option for industrial applications .
Properties
CAS No. |
67555-14-0 |
|---|---|
Molecular Formula |
CoPd |
Molecular Weight |
165.35 g/mol |
IUPAC Name |
cobalt;palladium |
InChI |
InChI=1S/Co.Pd |
InChI Key |
LHJNAZSTEOLJKS-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


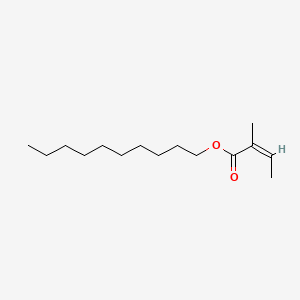

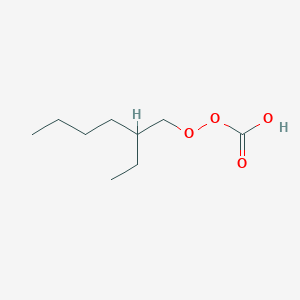
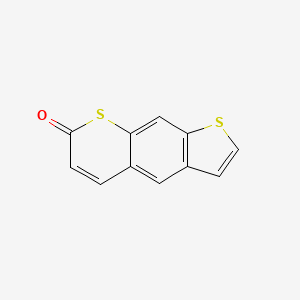
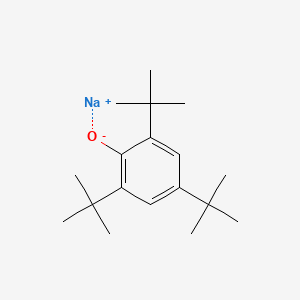
![1-[(Tert-butylamino)methyl]naphthalen-2-ol;hydrochloride](/img/structure/B12647987.png)
